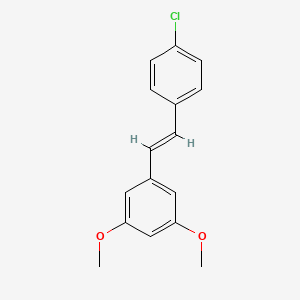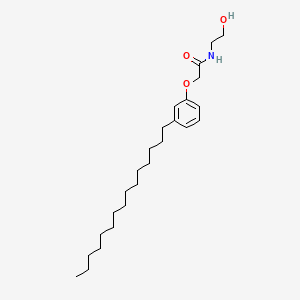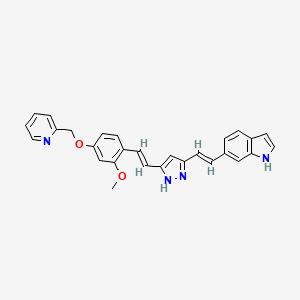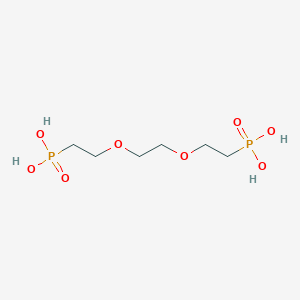
PF-05180999
Descripción general
Descripción
PF-05180999 es un inhibidor potente y selectivo de la fosfodiesterasa 2A (PDE2A), una enzima que hidroliza el monofosfato cíclico de adenosina (AMPc) y el monofosfato cíclico de guanosina (GMPc). Este compuesto ha mostrado promesa en estudios preclínicos por sus potenciales efectos terapéuticos sobre el deterioro cognitivo asociado con la esquizofrenia y otros trastornos neurológicos .
Aplicaciones Científicas De Investigación
Química: Utilizado como un compuesto de herramienta para estudiar el papel de PDE2A en las vías de señalización celular.
Biología: Investigado por sus efectos sobre la señalización de AMPc y GMPc en las células neuronales.
Medicina: Explorado como un posible agente terapéutico para el deterioro cognitivo, la depresión y los trastornos de ansiedad.
Industria: Utilizado en el desarrollo de nuevos inhibidores de PDE2A para aplicaciones farmacéuticas .
Mecanismo De Acción
PF-05180999 ejerce sus efectos al inhibir selectivamente PDE2A, lo que lleva a niveles aumentados de AMPc y GMPc en las células. Esto resulta en la activación de las vías de señalización descendentes, incluida la fosforilación de la proteína de unión al elemento de respuesta de AMPc (CREB) y la expresión del factor neurotrófico derivado del cerebro (BDNF). Estos cambios moleculares se asocian con una mejor función cognitiva y neuroprotección .
Análisis Bioquímico
Biochemical Properties
PF-05180999 plays a significant role in biochemical reactions by inhibiting the PDE2A enzyme . This enzyme is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cells . By inhibiting PDE2A, this compound increases the levels of cAMP and cGMP, thereby enhancing the signaling pathways that they regulate .
Cellular Effects
This compound has been shown to have various effects on cells. It protects cells against stress hormone corticosterone insults by stimulating cAMP and cGMP signaling in hippocampal cells . This leads to increased phosphorylation of VASP at Ser239 and Ser157, cAMP response element binding protein (CREB) at Ser133, and expression of brain-derived neurotrophic factor (BDNF) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the PDE2A enzyme, inhibiting its activity and leading to an increase in cAMP and cGMP levels . This results in enhanced signaling through these secondary messengers, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause acute and exposure-dependent elevation in the accumulation of cGMP bulk levels in the cortex, striatum, and hippocampus . No changes were observed in cAMP and the associated downstream phospho-cAMP response element-binding protein (p-CREB) in mice .
Dosage Effects in Animal Models
In animal models, this compound has been shown to enhance long-term memory in a contextual fear conditioning model in rats at an oral dose of 0.3 mg/kg . A typical target occupancy curve could be generated by this compound at much higher doses .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a PDE2A inhibitor . By inhibiting PDE2A, it affects the metabolism of cAMP and cGMP, two important secondary messengers in cells .
Transport and Distribution
It is known that this compound has a reasonable free brain/plasma ratio in rats, suggesting that it can cross the blood-brain barrier .
Subcellular Localization
Given its role as a PDE2A inhibitor, it is likely to be localized where PDE2A is found, which includes various compartments within the cell .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: PF-05180999 se sintetiza a través de un proceso de múltiples pasos que implica la formación de intermediarios clave. La ruta de síntesis típicamente involucra los siguientes pasos:
- Formación del anillo de pirazol.
- Introducción del grupo trifluorometilo.
- Acoplamiento con la porción imidazo[5,1-f][1,2,4]triacina.
- Funcionalización final para obtener el compuesto deseado .
Métodos de Producción Industrial: La producción industrial de this compound implica optimizar las condiciones de reacción para lograr un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores específicos para facilitar las reacciones. El compuesto se purifica luego utilizando técnicas como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: PF-05180999 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el grupo trifluorometilo y el anillo de pirazol. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Típicamente involucran nucleófilos como aminas o tioles.
Reacciones de Oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reacciones de Reducción: A menudo involucran agentes reductores como hidruro de aluminio y litio o borohidruro de sodio
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados con grupos funcionales modificados, mientras que las reacciones de oxidación y reducción pueden conducir a cambios en el estado de oxidación del compuesto .
Comparación Con Compuestos Similares
PF-05180999 es único en su alta selectividad para PDE2A en comparación con otros inhibidores de fosfodiesterasa. Los compuestos similares incluyen:
Hcyb1: Otro inhibidor de PDE2A con efectos neuroprotectores similares.
PF-04447943: Un inhibidor de PDE2A con una estructura química diferente pero un perfil farmacológico similar.
TGN-020: Un inhibidor de PDE2A utilizado en estudios preclínicos por sus efectos sobre la función cognitiva .
This compound destaca por su alta potencia y selectividad, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con PDE2A y desarrollar nuevos agentes terapéuticos .
Propiedades
IUPAC Name |
4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGCHUKGBICQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394033-54-5 | |
| Record name | PF-05180999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394033545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05180999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05180999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L84K4IEN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


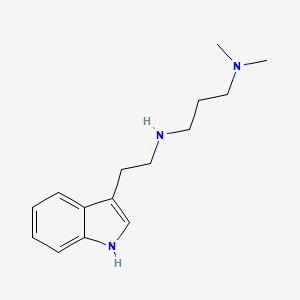
![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)
